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Compound of Interest

Compound Name: 6-Methoxydihydrosanguinarine

Cat. No.: B15589452 Get Quote

An In-depth Technical Guide to 6-Methoxydihydrosanguinarine

This technical guide provides a comprehensive overview of 6-Methoxydihydrosanguinarine
(6-MDS), an isoquinoline alkaloid primarily derived from plants of the Papaveraceae family,

such as Macleaya cordata.[1][2] This document is intended for researchers, scientists, and

drug development professionals, offering detailed information on the compound's chemical

properties, biological activities, and mechanisms of action.

Chemical and Physical Properties
6-Methoxydihydrosanguinarine, also known as 6-Methoxy Dihydroavicine, is characterized

by a methoxy group at the 6th position of the dihydrosanguinarine structure, which enhances

its stability and modulates its biological effects.[3]
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Property Data Reference

Molecular Formula C₂₁H₁₇NO₅ [3][4]

Molecular Weight 363.36 g/mol [3]

Alternate M.W. 363.4 g/mol [4]

Exact Mass 363.110673 g/mol [5]

InChIKey
ZXAGLUIVEUDJAR-

UHFFFAOYSA-N
[4]

Synonyms
6-Methoxy Dihydroavicine, 6-

MDS
[4]

Natural Sources
Macleaya cordata, Corydalis

balansae, Chelidonium majus
[1][4]

Biological Activity and Cytotoxicity
6-MDS has demonstrated significant potential as an anti-cancer and antimicrobial agent. Its

cytotoxicity has been evaluated against a range of cancer cell lines.

Cell Line Cancer Type IC₅₀ Value (µM) Reference

MCF-7 Breast Cancer 0.61 [3]

SF-268
Central Nervous

System Cancer
0.54 [3]

HT29 Colon Cancer 3.8 ± 0.2 [6]

HepG2
Hepatocellular

Carcinoma
5.0 ± 0.2 [6]

A549 Lung Adenocarcinoma 5.22 ± 0.60 (24h) [6]

A549 Lung Adenocarcinoma 2.90 ± 0.38 (48h) [6]

In addition to its anti-cancer properties, 6-MDS exhibits antimicrobial activity, with a notable

inhibitory effect against Staphylococcus aureus.[1][6]
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Mechanism of Action
The anti-tumor effects of 6-MDS are multifaceted, involving the induction of various cell death

pathways and inhibition of key signaling cascades.

3.1. Induction of Apoptosis, Autophagy, and Ferroptosis 6-MDS is known to induce apoptosis in

cancer cells through the activation of caspase pathways and the disruption of mitochondrial

function.[3] In breast cancer cells (MCF-7), it triggers both apoptosis and autophagy by

inhibiting the PI3K/AKT/mTOR signaling pathway, a process mediated by the accumulation of

Reactive Oxygen Species (ROS).[1][2] Furthermore, recent studies have revealed that 6-MDS

can induce ferroptosis, an iron-dependent form of regulated cell death, in hepatocellular

carcinoma (HCC) cells.[1] This induction of cell death in HCC is also linked to the upregulation

of ROS levels.[1][2]
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6-MDS induced cell death pathways via ROS accumulation.
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3.2. Cell Cycle Arrest and DNA Intercalation The compound can cause cell cycle arrest at

specific phases, thereby inhibiting cancer cell proliferation.[3] It is also reported to intercalate

into DNA, which disrupts critical processes of DNA replication and transcription.[3]

3.3. Action in Lung Adenocarcinoma (LUAD) In lung adenocarcinoma, 6-MDS is suggested to

inhibit the cell cycle signaling pathway. Network pharmacology studies have identified key

target genes, including CDK1, CHEK1, KIF11, PLK1, and TTK, which are significantly

downregulated upon treatment.[6][7]
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Proposed mechanism of 6-MDS in Lung Adenocarcinoma (LUAD).

Experimental Protocols
4.1. Cell Viability and Cytotoxicity Assessment (CCK-8 Assay) This protocol is adapted from

studies on hepatocellular and lung adenocarcinoma cells.[1][6]

Cell Seeding: Seed cells (e.g., HLE, HCCLM3, or A549) in 96-well plates at a density of

5,000-10,000 cells/well and incubate for 24 hours.

Treatment: Treat the cells with various concentrations of 6-MDS (e.g., 0, 0.25, 0.5, 1, 1.5 µM)

for specified durations (e.g., 12, 24, or 48 hours).

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

Incubation: Incubate the plates for 1-2 hours at 37°C.

Measurement: Measure the absorbance at 450 nm using a microplate reader.

Analysis: Calculate cell viability as a percentage of the control group and determine IC₅₀

values.

4.2. Reactive Oxygen Species (ROS) Detection This protocol is based on the methodology

used for HCC cells.[2]

Cell Treatment: Treat cells with 6-MDS (e.g., 1 µM for HLE cells) for the desired time period.

Include control groups with antioxidants like N-acetylcysteine (NAC) if applicable.

Staining: Incubate the cells with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30-

60 minutes at 37°C in the dark.

Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization.

Flow Cytometry: Resuspend cells in PBS and analyze immediately using a flow cytometer to

detect the fluorescence of dichlorofluorescein (DCF), which is proportional to the level of

intracellular ROS.
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4.3. Network Pharmacology and Target Validation Workflow The following workflow was used to

identify and validate targets of 6-MDS in lung adenocarcinoma.[6][7]
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Network pharmacology workflow for 6-MDS target identification.

Comparison with Related Alkaloids
6-MDS is structurally related to Dihydrosanguinarine (DHSA) and its oxidized form,

Sanguinarine (SA). The addition of the 6-methoxy group significantly alters its properties.[3]
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Compound
Molecular
Formula

Molecular
Weight

Key Structural
Difference
from 6-MDS

Notes

6-

Methoxydihydros

anguinarine

C₂₁H₁₇NO₅ 363.36 g/mol -

Enhanced

stability and

modulated

biological activity.

[3]

Dihydrosanguina

rine (DHSA)
C₂₀H₁₅NO₄ 333.34 g/mol

Lacks the 6-

methoxy group.

Precursor to SA;

possesses

antimicrobial and

anticancer

properties.[3]

Sanguinarine

(SA)
C₂₀H₁₄NO₄⁺ 332.33 g/mol

Lacks 6-methoxy

group; oxidized

form.

Higher toxicity

due to its

quaternary

ammonium

structure.[3][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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